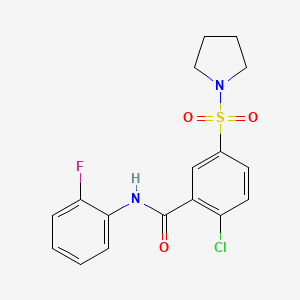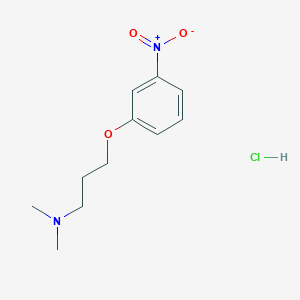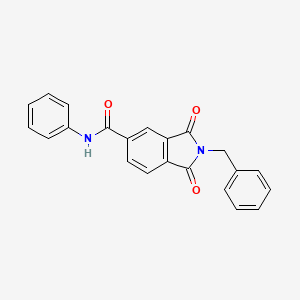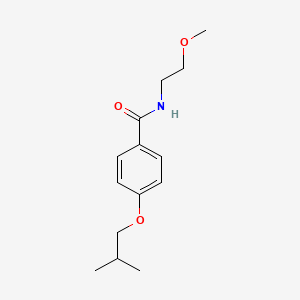![molecular formula C14H17Cl2NO2 B4399436 N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B4399436.png)
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride
Overview
Description
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride is a chemical compound known for its unique structure and properties It consists of a chlorophenyl group, a furan ring, and a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl-Furan Intermediate: The reaction begins with the coupling of 4-chlorobenzaldehyde and furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound.
Reduction and Alkylation: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride, followed by alkylation with 2-methoxyethanamine to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-bromophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride
- N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride
- N-{[5-(4-methylphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride
Uniqueness
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-17-9-8-16-10-13-6-7-14(18-13)11-2-4-12(15)5-3-11;/h2-7,16H,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWITXXMBDSQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(O1)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4399355.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)
![5-chloro-N-[3-(propionylamino)phenyl]-1-naphthamide](/img/structure/B4399362.png)

![N-[(2-methoxyphenyl)methyl]-4-prop-2-enoxybenzamide](/img/structure/B4399376.png)
![1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4399379.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399389.png)



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4399439.png)
![3-(allyloxy)-N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399451.png)

